molecular formula C19H17F2N3O6 B12416162 26-Hydroxy Cabotegravir-d3

26-Hydroxy Cabotegravir-d3

Cat. No.: B12416162
M. Wt: 424.4 g/mol
InChI Key: PBHZVVZLTNCHSQ-BCCSSOABSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The process typically starts with the synthesis of Cabotegravir, followed by the selective hydroxylation at the 26th position and the incorporation of deuterium . The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of hydroxyl and deuterium groups.

Industrial Production Methods

Industrial production of 26-Hydroxy Cabotegravir-d3 follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to purify the compound, ensuring its high purity and quality .

Chemical Reactions Analysis

Types of Reactions

26-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield the parent compound without the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

26-Hydroxy Cabotegravir-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and pharmacodynamic studies. This labeling allows for more precise tracking and understanding of the compound’s behavior in biological systems .

Properties

Molecular Formula

C19H17F2N3O6

Molecular Weight

424.4 g/mol

IUPAC Name

(3R,6S)-N-[(2,4-difluoro-5-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

InChI

InChI=1S/C19H17F2N3O6/c1-8-7-30-14-6-23-5-10(16(26)17(27)15(23)19(29)24(8)14)18(28)22-4-9-2-13(25)12(21)3-11(9)20/h2-3,5,8,14,25,27H,4,6-7H2,1H3,(H,22,28)/t8-,14+/m0/s1/i1D3

InChI Key

PBHZVVZLTNCHSQ-BCCSSOABSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O

Origin of Product

United States

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